Methyl 4-(benzyloxy)-2-methylbenzoate
Overview
Description
Methyl 4-(benzyloxy)-2-methylbenzoate is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid and features a benzyloxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(benzyloxy)-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the benzylation of methyl 4-hydroxy-2-methylbenzoate using benzyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Oxidation: 4-(Benzyloxy)-2-methylbenzoic acid.
Reduction: 4-(Benzyloxy)-2-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(benzyloxy)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(benzyloxy)-2-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Methyl 4-(benzyloxy)-2-methylbenzoate can be compared with other benzoate derivatives such as:
Methyl 4-hydroxy-2-methylbenzoate: Lacks the benzyloxy group, resulting in different chemical reactivity and biological properties.
Methyl 4-(methoxy)-2-methylbenzoate: Contains a methoxy group instead of a benzyloxy group, leading to variations in lipophilicity and reactivity.
Methyl 4-(ethoxy)-2-methylbenzoate: Features an ethoxy group, which affects its solubility and chemical behavior.
The presence of the benzyloxy group in this compound imparts unique properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-methyl-4-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-10-14(8-9-15(12)16(17)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRVYBUCIHQEJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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